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Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis
of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry and
fine chemical synthesis. 2,3-Butanedithiol, a C2-symmetric chiral building block, serves as a
versatile precursor for the synthesis of various classes of chiral ligands. Its stereogenic centers
can be effectively translated into the ligand framework, inducing high levels of stereoselectivity
in metal-catalyzed reactions. These application notes provide detailed protocols for the
synthesis of two important classes of chiral ligands derived from 2,3-butanedithiol: chiral
dithiolanes, often used as chiral auxiliaries, and chiral bis(phosphine) ligands, which are highly
effective in a range of asymmetric transformations.

I. Synthesis and Application of Chiral Dithiolanes for
Resolution of Racemic Carbonyls

Chiral dithiolanes, formed by the reaction of 2,3-butanedithiol with carbonyl compounds, can
serve as excellent chiral auxiliaries. The resulting diastereomeric dithiolanes can often be
separated by crystallization, allowing for the resolution of racemic ketones and aldehydes.

Logical Workflow for Resolution of Racemic Carbonyls
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Caption: Workflow for the resolution of racemic carbonyls using 2,3-butanedithiol.

Experimental Protocols

Protocol 1: Synthesis of L(+)-2,3-Butanedithiol

This protocol is adapted from the work of E. J. Corey and Rajat B. Mitra.
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Materials:

L-(+)-Tartaric acid

e Lithium aluminum hydride (LiAIH4)
e Pyridine

e p-Toluenesulfonyl chloride (TsCl)
» Potassium thioacetate

» Ethanol

o Diethyl ether

e Hydrochloric acid (HCI)
Procedure:

e Synthesis of L(+)-2,3-Butanediol: L-(+)-Tartaric acid is reduced with LiAlH4 in diethyl ether to
yield L(+)-2,3-butanediol.

o Tosylation of L(+)-2,3-Butanediol: The diol is treated with p-toluenesulfonyl chloride in
pyridine to afford L(+)-2,3-butanediol-di-p-toluenesulfonate.

o Synthesis of L(+)-2,3-Butanedithiol: The ditosylate is heated with potassium thioacetate in
ethanol. The resulting dithioacetate is then hydrolyzed with agueous HCI and the mixture is
reduced with LiAlHa4 to yield L(+)-2,3-butanedithiol. The product is purified by distillation
under reduced pressure.

Protocol 2: Resolution of (+)-Flavan-4-one
Materials:
e (x)-Flavan-4-one

e L(+)-2,3-Butanedithiol
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e Boron trifluoride etherate (BF3-OEt2)
e Benzene

e Methanol

e Mercuric chloride (HgClIz2)

e Mercuric oxide (HgO)

e Acetone

o Water

Procedure:

o Formation of Diastereomeric Dithiolanes: A solution of (x)-flavan-4-one and L(+)-2,3-
butanedithiol in benzene is treated with a catalytic amount of BF3-OEtz. The mixture is
stirred at room temperature until the reaction is complete (monitored by TLC).

o Separation of Diastereomers: The solvent is removed, and the resulting mixture of
diastereomeric dithiolanes is separated by fractional crystallization from a suitable solvent
such as benzene or methanol.

o Hydrolysis to Enantiomerically Pure Ketones: The separated diastereomers are individually
hydrolyzed back to the corresponding enantiomerically pure flavan-4-ones using a mixture of
mercuric chloride and mercuric oxide in aqueous acetone.

Data Presentation

. . . Yield of Resolved Enantiomeric
Racemic Carbonyl Diastereomer Ratio
Carbonyl Excess (ee)
(+)-Flavan-4-one Not reported High >98%
(x)-Camphor Not crystalline
(x)-Norcamphor Not crystalline
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Il. Synthesis and Application of Chiral
Bis(phosphine) Ligands

The chiral backbone of 2,3-butanediol (the precursor to 2,3-butanedithiol) is a common
feature in highly effective C2-symmetric bis(phosphine) ligands, such as CHIRAPHOS. These
ligands are instrumental in a variety of asymmetric catalytic reactions, including hydrogenation
and allylic alkylation.

Synthetic Workflow for a CHIRAPHOS Analogue
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Caption: Synthetic route to a chiral bis(phosphine) ligand from 2,3-butanediol.

Experimental Protocols

Protocol 3: Synthesis of (2R,3R)-Bis(tosyloxy)butane

Materials:
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(2R,3R)-(-)-2,3-Butanediol

Pyridine

p-Toluenesulfonyl chloride (TsCl)

Dichloromethane (DCM)

Procedure:

A solution of (2R,3R)-(-)-2,3-butanediol in pyridine and DCM is cooled to 0 °C.

o p-Toluenesulfonyl chloride is added portion-wise, and the mixture is stirred at 0 °C for several
hours and then at room temperature overnight.

e The reaction is quenched with water, and the product is extracted with DCM. The organic
layer is washed with aqueous HCI, saturated aqueous NaHCOs, and brine, then dried over
MgSOea.

e The solvent is removed under reduced pressure, and the crude product is purified by
recrystallization to afford (2R,3R)-bis(tosyloxy)butane.

Protocol 4: Synthesis of (2S,3S)-Bis(diphenylphosphino)butane (CHIRAPHOS)

Materials:

* (2R,3R)-Bis(tosyloxy)butane

« Lithium diphenylphosphide (LiPPhz) (prepared from chlorodiphenylphosphine and lithium
metal)

 Tetrahydrofuran (THF)

Procedure:

o A solution of (2R,3R)-bis(tosyloxy)butane in THF is added dropwise to a solution of lithium
diphenylphosphide in THF at O °C.
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e The reaction mixture is allowed to warm to room temperature and stirred overnight.

e The reaction is quenched by the addition of water, and the product is extracted with an
organic solvent.

e The organic layer is dried, and the solvent is removed. The crude product is purified by
chromatography or recrystallization to yield (2S,3S)-CHIRAPHOS.

Applications in Asymmetric Catalysis

Chiral bis(phosphine) ligands derived from 2,3-butanediol, such as CHIRAPHOS, form highly
active and selective catalysts with transition metals like rhodium and palladium.

Asymmetric Hydrogenation: Rhodium complexes of these ligands are highly effective for the
enantioselective hydrogenation of prochiral olefins, particularly enamides and dehydroamino
acids, to produce chiral amines and amino acids.

Asymmetric Allylic Alkylation: Palladium complexes are used to catalyze the enantioselective
allylic alkylation of various nucleophiles, forming chiral C-C, C-N, and C-O bonds.

Data Presentation: Performance in Asymmetric
Catalysis

Table 1: Asymmetric Hydrogenation of Prochiral Enamides
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Catalyst
(Rh-
CHIRAPH Pressure .
Substrate Solvent Temp (°C) Yield (%) ee (%)
0S) (H2)
Loading
(mol%)
(2)-a-
Acetamido
_ _ Ethanol 1 atm 25 >95 95
cinnamic
acid
Methyl (2)-
a-
) 1 Methanol 1 atm 25 >95 99
acetamidoc
innamate
(2)-0-
Benzamido
] ) Ethanol 1 atm 25 >95 91
cinnamic
acid

Table 2: Asymmetric Allylic Alkylation
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Catalyst
(Pd-
Nucleoph CHIRAPH .
Substrate Solvent Temp (°C) Yield (%) ee (%)
ile 0S)

Loading

(mol%)
1,3-
Diphenyl-2-  Dimethyl
pheny Y THF 25 98 90
propenyl malonate
acetate
1,3-
Diphenyl-2-  Benzylami
pheny Y THF 25 95 85
propenyl ne
acetate
Cyclohex- Sodium
2-enyl dimethyl 2 THF 25 92 78
acetate malonate
Conclusion

2,3-Butanedithiol and its diol precursor are valuable C2-symmetric building blocks for the

synthesis of a diverse range of chiral ligands. The protocols outlined in these application notes

provide a foundation for researchers to synthesize and utilize these ligands in asymmetric

catalysis. The formation of chiral dithiolanes offers a classical yet effective method for the

resolution of racemic carbonyl compounds. Furthermore, the synthesis of robust bis(phosphine)

ligands like CHIRAPHOS enables access to highly efficient catalysts for key transformations

such as asymmetric hydrogenation and allylic alkylation, facilitating the production of

enantiomerically pure molecules for the pharmaceutical and chemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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